Cas no 58645-20-8 (2,3,4,6-Tetra-O-acetyl-D-mannopyranose)

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a protected derivative of D-mannose, widely used as an intermediate in carbohydrate chemistry and glycosylation reactions. The acetyl groups enhance stability and solubility in organic solvents, facilitating selective deprotection for further synthetic modifications. This compound is particularly valuable in the synthesis of oligosaccharides, glycoconjugates, and other bioactive molecules due to its well-defined stereochemistry and reactivity. Its crystalline form ensures high purity, making it suitable for precise applications in pharmaceutical and biochemical research. The tetra-acetylated structure also minimizes unwanted side reactions, improving yield and efficiency in complex synthetic pathways.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose structure
58645-20-8 structure
Product Name:2,3,4,6-Tetra-O-acetyl-D-mannopyranose
CAS No:58645-20-8
MF:C14H20O10
MW:348.302605628967
CID:826280
Update Time:2026-04-29

2,3,4,6-Tetra-O-acetyl-D-mannopyranose Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
    • 2,3,4,6-Tetra-O-acet

2,3,4,6-Tetra-O-acetyl-D-mannopyranose Pricemore >>

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Additional information on 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Comprehensive Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranose (CAS No. 58645-20-8): Properties, Applications, and Industry Insights

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (CAS No. 58645-20-8) is a highly specialized carbohydrate derivative widely utilized in pharmaceutical synthesis, biochemical research, and material science. This acetylated form of D-mannose offers unique reactivity and solubility properties, making it indispensable for glycosylation reactions, prodrug development, and chiral intermediate preparation. With the growing demand for sugar-based therapeutics and biocompatible materials, this compound has garnered significant attention in both academic and industrial circles.

The molecular structure of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose features four acetyl groups protecting hydroxyl positions, enhancing its stability while enabling selective deprotection strategies. Researchers frequently employ this compound in click chemistry applications and enzymatic transformations, particularly in the synthesis of mannose-containing oligosaccharides. Recent studies highlight its role in developing glycoconjugate vaccines and targeted drug delivery systems, addressing current healthcare challenges like antimicrobial resistance and personalized medicine.

From a commercial perspective, the global market for acetylated sugars like 58645-20-8 is expanding due to increased R&D investment in glycoscience. Analytical techniques such as HPLC purity analysis and NMR characterization confirm the compound's exceptional quality (>98% purity) in pharmaceutical-grade batches. Manufacturers optimize storage conditions (typically 2-8°C under inert atmosphere) to maintain its crystalline form and prevent hydrolysis of acetyl groups, a common concern among end-users.

Emerging applications in biomaterial engineering demonstrate how 2,3,4,6-Tetra-O-acetyl-D-mannopyranose serves as a precursor for bioactive coatings and tissue scaffolding. Its compatibility with green chemistry principles—through solvent-free acetylation methods and biocatalytic approaches—aligns with sustainability trends in chemical production. The compound's stereochemical purity makes it particularly valuable for asymmetric synthesis in medicinal chemistry projects.

Quality control protocols for CAS No. 58645-20-8 emphasize rigorous testing for residual solvents and isomeric impurities, addressing regulatory requirements for GMP-compliant synthesis. Advanced purification techniques like recrystallization from ethanol or chromatographic separation ensure batch-to-batch consistency. Researchers frequently inquire about optimal deprotection conditions for specific applications, with recent methodologies favoring zinc dust in acetic acid or enzymatic cleavage for sensitive substrates.

The compound's role in glycobiology research continues to evolve, particularly in studying carbohydrate-protein interactions relevant to immunomodulation and cell signaling. Its derivatives show promise in diagnostic probe development for detecting pathogenic lectins. The scientific community maintains strong interest in 58645-20-8 as evidenced by its inclusion in recent patents covering glyconanotechnology platforms and multivalent glycoclusters.

From a supply chain perspective, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is available in scales ranging from milligram quantities for research to kilogram batches for industrial applications. Leading suppliers provide comprehensive technical datasheets including spectral data and safety profiles, while custom derivatization services meet specialized project requirements. The compound's shelf life optimization remains an active area of investigation, with studies focusing on moisture barrier packaging solutions.

Future directions for this versatile building block include its integration into continuous flow chemistry systems and automated oligosaccharide synthesizers. The development of novel protecting group strategies may further expand its utility in one-pot glycosylation schemes. As the scientific community seeks more efficient routes to complex carbohydrates, 58645-20-8 will undoubtedly remain a cornerstone reagent in synthetic carbohydrate chemistry.

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